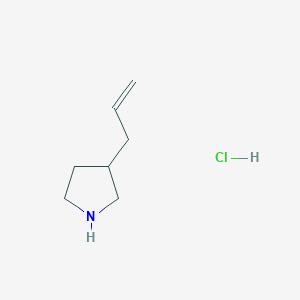

3-(Prop-2-en-1-yl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Prop-2-en-1-yl)pyrrolidine hydrochloride, also known as 3-allylpyrrolidine hydrochloride, is a chemical compound with the CAS Number: 2031269-32-4 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and appears as a liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13N.ClH/c1-2-3-7-4-5-8-6-7;/h2,7-8H,1,3-6H2;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 147.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Synthesis and Medicinal Applications :

- Pyrrolidines, including derivatives like 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride, are significant in medicinal chemistry. They are used in various medical applications and also find use in industries such as dyes or agrochemical substances. A study explored the synthesis of pyrrolidines in [3+2] cycloaddition, showing potential for analogous reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Antiviral and Anti-Inflammatory Properties :

- Novel 3-(indol-3-yl)pyridine derivatives, which include structures related to this compound, have been identified as potential inhibitors for TDO2. These compounds may be useful in treating cancer, neurodegenerative disorders, and chronic viral infections (Abdel-Magid, 2017).

Enantioselective Synthesis :

- The enantioselective synthesis of pyrrolidines, such as this compound, is a significant area of research. A study focused on the high versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis, highlighting the stereochemical diversity in pyrrolidine synthesis (Adrio & Carretero, 2019).

Chemical Synthesis and Evaluation :

- A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, related to this compound, was proposed, highlighting its importance in medicinal chemistry (Smaliy et al., 2011).

Anticancer Agents :

- Some pyrrolidine derivatives have been evaluated as potential anticancer agents. For instance, 4-amino-5-cinnamoylthiazoles with pyrrolidine moieties showed significant in vitro antiproliferative activities against various human cancer cell lines (Ayati et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 3-(Prop-2-en-1-yl)pyrrolidine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within the body .

Mode of Action

Like other pyrrolidine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .

Biochemical Pathways

As research progresses, the specific pathways and their downstream effects will be better understood .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will determine the bioavailability of the compound, which is crucial for its potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Properties

IUPAC Name |

3-prop-2-enylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-3-7-4-5-8-6-7;/h2,7-8H,1,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPFEFKZDUTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)

![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)

![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)